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Abstract

MLLT10, also known as AF10, is a critical transcriptional regulator with multifaceted roles in
normal development and disease. Primarily recognized as a key cofactor for the histone
methyltransferase DOT1L, MLLT10 is integral to the regulation of gene expression through
chromatin modification. Its dysregulation, most notably through chromosomal translocations, is
a significant driver in the pathogenesis of aggressive forms of acute leukemia. This technical
guide provides an in-depth exploration of MLLT10's core functions, its mechanism of action in
transcriptional control, its involvement in disease, and detailed protocols for its experimental
investigation.

Core Mechanism of Action in Transcriptional
Regulation

MLLT10's primary role in transcriptional regulation is executed through its partnership with
DOTLL, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation in humans.
MLLT10 functions as an essential cofactor, forming a stable complex with DOTLL that is crucial
for its enzymatic activity and localization to chromatin.

The MLLT10-DOTI1L Complex and H3K79 Methylation
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MLLT10 directly interacts with DOTI1L, and this association is required for the
methyltransferase activity of DOTLL in certain cellular contexts, such as in leukemic cells.[1][2]
The complex is responsible for mono-, di-, and tri-methylation of H3K79. H3K79 methylation is
predominantly associated with actively transcribed regions of the genome and is thought to
facilitate transcriptional elongation. However, emerging evidence also points to a surprising role
for the DOT1L complex in transcriptional initiation.[3] It has been shown to recruit the general
transcription factor TFIID and enhance H2B mono-ubiquitination, both key events in the
initiation of transcription.[3]

Protein Domains and Recruitment to Chromatin

MLLT10 possesses several key functional domains that mediate its interactions and
recruitment to specific genomic loci:

e PHD Fingers: Plant Homeodomain (PHD) fingers are known "reader” domains that recognize
specific histone modifications. While the specific targets of MLLT10's PHD fingers are an
area of ongoing research, these domains are critical for interpreting the epigenetic landscape
and tethering the MLLT10-DOT1L complex to chromatin.

e Leucine Zipper: This domain is involved in protein-protein interactions and self-association,
which may facilitate the formation of larger regulatory complexes.[4][5]

e PZP Domain: The PZP domain of MLLT10 has been shown to sense unmodified H3K27,
providing a mechanism to regulate the DOT1L-mediated methylation of H3K79.[5]

The recruitment of the MLLT10-DOT1L complex is a tightly regulated process, ensuring that
H3K79 methylation occurs at appropriate gene loci.
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Diagram 1: MLLT10-DOTLL signaling pathway for transcriptional activation.

Role in Development and Disease

The MLLT10-DOT1L complex plays a vital role in normal physiological processes. Studies in
mice have demonstrated its essential function in male fertility, specifically in promoting the
histone-to-protamine transition during spermiogenesis.[1][2][6] Loss of either MLLT10 or
DOTL1L leads to histone retention in sperm, reduced testis weight, and subfertility.[1][2][6]

MLLT10 in Acute Leukemia

MLLT20 is most prominently implicated in onco-hematology. It is a frequent partner in
chromosomal translocations that give rise to fusion oncoproteins, driving aggressive forms of
acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL).[7][8]

Common MLLT10 fusion partners include:

e KMT2A (MLL): The KMT2A-MLLT10 fusion is one of the most common chimeric genes in
acute leukemia with KMT2A rearrangements, occurring in approximately 8% of cases and
18% of AML cases.[7]

e PICALM: The PICALM-MLLT10 fusion, resulting from a t(10;11) translocation, is found in T-
ALL, AML, and mixed-phenotype acute leukemia.[8][9][10]
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o Other Partners: Other identified fusion partners include DDX3X, HNRNPH1, TEC, and
NAP1L1, among others.[8][11]

These fusion proteins retain the domains of MLLT10 that interact with DOTLL, leading to the
aberrant recruitment of the complex to ectopic genomic locations. This results in the
inappropriate H3K79 methylation and subsequent overexpression of pro-leukemic genes, most
notably the HOXA gene cluster, which is critical for hematopoietic stem cell self-renewal.[8][11]
[12] Patients with leukemias harboring MLLT10 rearrangements often face a poor prognosis
and high rates of relapse.[8][10][13]

Quantitative Data Summary
Table 1: Prevalence and Outcomes of MLLT10

. in Pediatri kemi

. Leukemia 5-Year Overall
Fusion Type Prevalence . Notes
Subtype Survival (OS)
Associated with
o ~82% of MLLT10 o
KMT2A::MLLT10  Pediatric AML ) 49.2% high-risk
fusions )
disease.[14]
Poor; specific % Associated with
PICALM::MLLT1 o ~10% of MLLT10 ] )
Pediatric AML ) not consistently high relapse
0 fusions
reported rates.[8][10]
Variable (46% to Confers
PICALM::MLLT1 o , _
0 T-ALL ~6-10% 83% in different intermediate-to-
studies) high risk.[9][15]
Includes partners
Other MLLT10 o ~8% of MLLT10 .
) Pediatric AML ) Poor like DDX3X,
Fusions fusions
TEC, etc.[8]

Table 2: Gene Expression Changes in MLLT10-
Rearranged Leukemia
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Gene/Pathway

Fold Change

Leukemia Context

Significance

HOXA Gene Cluster
(e.g., HOXA11)

>4.7-log fold higher

AML with MLLT10
fusions vs. non-

rearranged

Key oncogenic driver;
promotes

leukemogenesis.[8]

T-ALL with MLLT10

Suggests a specific

signature within the

HHEX Gene >1.5-fold higher fusions vs. other
N HOXA T-ALL category.
HOXA-positive T-ALL
[11]
Implies potential
) ] PICALM::MLLT10 sensitivity to
BCL2 Higher expression

positive leukemia

venetoclax (a BCL2
inhibitor).[12]

Experimental Protocols

Investigating the function of MLLT10 and its complexes requires specific molecular biology

techniques. Detailed below are methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for MLLT10-DOTIL

Interaction

This protocol is used to isolate and confirm the physical interaction between MLLT10 and its

binding partners, such as DOTL1L, from cell lysates.
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Diagram 2: Experimental workflow for Co-Immunoprecipitation (Co-IP).
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Methodology:
e Cell Lysis:

o Harvest cultured cells (e.g., 293T cells transfected with tagged MLLT10 and DOTLL, or a
leukemic cell line endogenously expressing the proteins).

o Wash cells twice with ice-cold PBS.[16]

o Lyse cells on ice for 30 minutes in a gentle, non-denaturing lysis buffer (e.g., RIPA buffer
with low salt, or a buffer containing 50 mM Tris-HCI, 150 mM NaCl, 1 mM EDTA, 1% NP-
40) supplemented with protease inhibitors.[16][17]

o Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
Collect the supernatant containing the protein lysate.[16]

e Pre-clearing (Optional but Recommended):

o To reduce non-specific binding, add 20-30 uL of Protein A/G agarose or magnetic beads to
the cell lysate.[18]

o Incubate with rotation for 1 hour at 4°C.
o Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.[18]
e Immunoprecipitation:

o Add 2-5 ug of a high-quality primary antibody against MLLT10 (the "bait" protein) to the
pre-cleared lysate.

o As a negative control, use a non-specific IgG from the same host species in a separate
tube.

o Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[19]
o Complex Capture:

o Add 30-50 pL of Protein A/G bead slurry to each sample.
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o Incubate with rotation for an additional 1-2 hours at 4°C to capture the antibody-protein
complexes.[19]

e Washing:

o Pellet the beads by centrifugation (e.g., 3,000 x g for 2 minutes) and discard the
supernatant.[19]

o Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer or wash buffer. With each
wash, resuspend the beads and then pellet them. This step is critical to remove non-
specifically bound proteins.[19]

e Elution and Analysis:
o After the final wash, remove all supernatant.

o Resuspend the beads in 30-50 puL of 2x Laemmli sample buffer and boil at 95°C for 5-10
minutes to elute the proteins and denature them.

o Pellet the beads, and load the supernatant onto an SDS-PAGE gel.

o Perform a Western blot analysis using a primary antibody against the suspected
interacting partner (e.g., DOT1L). A band corresponding to DOTLL in the MLLT10 IP lane
(but not the 1gG control lane) confirms the interaction.

Chromatin Immunoprecipitation (ChlP-seq)

ChlIP-seq is used to identify the genome-wide binding sites of MLLT10, providing insight into
the genes it directly regulates.
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Diagram 3: Experimental workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).
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Methodology:
e Cross-linking:

o Treat cultured cells (~1-5 x 107 cells) with formaldehyde (final concentration of 0.75-1%)
directly in the culture media.[20]

o Incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to
DNA.[20]

o Quench the reaction by adding glycine to a final concentration of 125 mM and incubating
for 5 minutes.[20]

e Cell Lysis and Chromatin Shearing:

Harvest and wash cells with cold PBS.

o

[e]

Lyse cells using a series of buffers to first isolate the nuclei.

(¢]

Resuspend nuclei in a shearing buffer (e.g., RIPA buffer).

[¢]

Shear the chromatin into fragments of 200-600 bp using sonication. Optimization of
sonication time and power is critical.

e Immunoprecipitation:
o Take an aliquot of the sheared chromatin to serve as the "input" control.

o Incubate the remaining chromatin (~25 pg) overnight at 4°C with a ChiP-grade antibody
against MLLT10.[20]

o Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the
antibody-chromatin complexes.

e Washing and Elution:

o Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to
remove non-specifically bound chromatin.

© 2025 BenchChem. All rights reserved. 10/16 Tech Support


https://docs.abcam.com/pdf/protocols/X-ChIP_protocol.pdf
https://docs.abcam.com/pdf/protocols/X-ChIP_protocol.pdf
https://docs.abcam.com/pdf/protocols/X-ChIP_protocol.pdf
https://docs.abcam.com/pdf/protocols/X-ChIP_protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M
NaHCO3).

o Reverse Cross-linking and DNA Purification:

o Add NaCl to the eluates and the input sample and incubate at 65°C for several hours (or
overnight) to reverse the formaldehyde cross-links.

o Treat with RNase A and then Proteinase K to remove RNA and protein.[21]
o Purify the DNA using phenol-chloroform extraction or a column-based kit.
e Analysis:

o The purified DNA can be quantified. Successful enrichment of known target loci (e.g., the
HOXA9 promoter) can be verified by qPCR.

o For genome-wide analysis, prepare a sequencing library from the ChIP DNA and input
DNA samples and perform next-generation sequencing (NGS).[22]

o Bioinformatic analysis (peak calling) is then used to identify genomic regions significantly
enriched in the MLLT10 IP sample compared to the input control.

Luciferase Reporter Assay

This assay measures the ability of MLLT10 or its fusion variants to activate or repress
transcription from a specific gene promoter.
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Diagram 4: Experimental workflow for a Dual-Luciferase Reporter Assay.
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Methodology:
e Plasmid Constructs:

o Reporter Plasmid: Clone the promoter region of a putative MLLT10 target gene (e.g.,
HOXAD9) upstream of a firefly luciferase reporter gene.

o Effector Plasmid: A plasmid that expresses the full-length MLLT10 protein, a fusion protein
(e.g., PICALM-MLLT10), or an empty vector control.

o Internal Control Plasmid: A plasmid that constitutively expresses a second reporter,
typically Renilla luciferase, used to normalize for transfection efficiency and cell viability.
[23]

» Transfection:
o Seed cells (e.g., HEK293T) in a multi-well plate (e.g., 24- or 96-well).

o Co-transfect the cells with the reporter, effector, and internal control plasmids using a
suitable transfection reagent. Key conditions to test include:

» Reporter + Empty Vector (Baseline activity)
» Reporter + MLLT10 Effector
» Reporter + MLLT10-Fusion Effector

e Incubation and Lysis:

o Incubate the cells for 24-48 hours post-transfection to allow for expression of the proteins

and the luciferase reporter.[24]

o Wash the cells with PBS and lyse them using the passive lysis buffer provided with the

assay Kkit.
e Luminescence Measurement:

o Transfer the cell lysate to a white, opaque 96-well plate.
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o Use a luminometer with dual injectors. The instrument first injects the firefly luciferase
substrate (luciferin) and measures the resulting luminescence (relative light units, RLUS).
[24]

o It then injects a second reagent that quenches the firefly reaction and provides the
substrate (coelenterazine) for Renilla luciferase, measuring the second signal.

e Data Analysis:
o For each well, normalize the data by calculating the ratio of Firefly RLU to Renilla RLU.[23]

o Calculate the fold change in promoter activity by comparing the normalized ratio of the
effector-transfected cells (e.g., MLLT10) to that of the empty vector control cells. A
significant increase indicates transcriptional activation by MLLT10.

Conclusion and Future Directions

MLLT10 is a central player in transcriptional regulation, primarily through its role as a vital
cofactor for the DOT1L methyltransferase. The MLLT10-DOT1L complex is essential for proper
H3K79 methylation, a mark associated with active transcription. The hijacking of this
mechanism by chromosomal translocations that produce MLLT10 fusion proteins is a key driver
of leukemogenesis, leading to the misregulation of critical developmental genes like the HOXA
cluster. The poor prognosis associated with MLLT10-rearranged leukemias underscores the
need for targeted therapies. Given the enzymatic nature of its partner, DOT1L, small molecule
inhibitors targeting the methyltransferase activity of the DOT1L/MLLT10 complex represent a
promising therapeutic avenue for these aggressive cancers. Further research into the specific
recruitment mechanisms of MLLT10 and the downstream consequences of its activity will be
crucial for developing more effective and targeted treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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